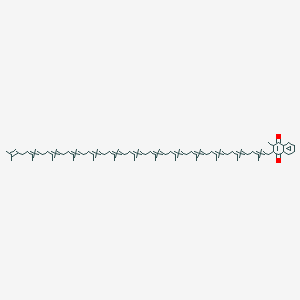

2-Methyl-3-(3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl)naphthalene-1,4-dione

Description

Menaquinone 13, also known as Vitamin K2-13, is a member of the Vitamin K2 family, which is characterized by the presence of a naphthoquinone ring structure and a side chain composed of 13 isoprenoid units. Vitamin K2 compounds are essential for various biological processes, including blood coagulation, bone metabolism, and cardiovascular health. Menaquinone 13 is produced by anaerobic bacteria in the human gut and is also found in certain fermented foods.

Properties

IUPAC Name |

2-methyl-3-(3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H112O2/c1-58(2)30-18-31-59(3)32-19-33-60(4)34-20-35-61(5)36-21-37-62(6)38-22-39-63(7)40-23-41-64(8)42-24-43-65(9)44-25-45-66(10)46-26-47-67(11)48-27-49-68(12)50-28-51-69(13)52-29-53-70(14)56-57-72-71(15)75(77)73-54-16-17-55-74(73)76(72)78/h16-17,30,32,34,36,38,40,42,44,46,48,50,52,54-56H,18-29,31,33,35,37,39,41,43,45,47,49,51,53,57H2,1-15H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCKKEDSUIYKTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H112O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1057.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Menaquinone 13 involves the construction of the naphthoquinone ring followed by the attachment of the 13 isoprenoid units. The process typically starts with the synthesis of the naphthoquinone core, which can be achieved through various methods, including the oxidation of naphthols or the cyclization of suitable precursors. The isoprenoid side chain is then attached through a series of condensation reactions, often using isoprenyl pyrophosphate as a key intermediate.

Industrial Production Methods: Industrial production of Menaquinone 13 primarily relies on microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are genetically engineered to enhance the production of Menaquinone 13. The fermentation process is optimized by controlling factors such as pH, temperature, and nutrient availability. Post-fermentation, the compound is extracted and purified using techniques like solvent extraction and chromatography.

Chemical Reactions Analysis

Types of Reactions: Menaquinone 13 undergoes various chemical reactions, including:

Oxidation: The naphthoquinone ring can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: The isoprenoid side chain can undergo substitution reactions, particularly at the terminal isoprene units.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated menaquinone derivatives.

Scientific Research Applications

Menaquinone 13 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the reactivity of naphthoquinones and isoprenoid chains.

Biology: Investigated for its role in cellular respiration and electron transport in bacteria.

Medicine: Explored for its potential benefits in bone health, cardiovascular health, and as a cofactor in blood coagulation.

Industry: Utilized in the production of dietary supplements and fortified foods.

Mechanism of Action

Menaquinone 13 exerts its effects through its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in vitamin K-dependent proteins, which are essential for blood coagulation and bone metabolism. The compound also participates in the electron transport chain in bacteria, facilitating ATP production.

Comparison with Similar Compounds

Menaquinone 4 (Vitamin K2-4): Shorter isoprenoid chain, commonly found in animal products.

Menaquinone 7 (Vitamin K2-7): Found in fermented foods like natto, known for its high bioavailability.

Menaquinone 9 (Vitamin K2-9): Longer isoprenoid chain, found in certain fermented foods.

Uniqueness: Menaquinone 13 is unique due to its longer isoprenoid chain, which may influence its bioavailability and physiological effects. It is less common in the diet compared to other menaquinones but is produced by gut bacteria, contributing to its presence in the human body.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.